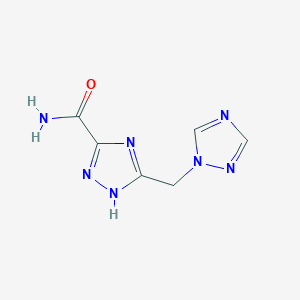

3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide

Overview

Description

3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and significant biological activities, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 1H-1,2,4-triazole with appropriate reagents to introduce the carboxamide group. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazole ring.

Industrial Production Methods

Industrial production of triazole derivatives often employs microwave irradiation to accelerate the reaction and improve yields . This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The compound is typically synthesized via multi-step cyclization and functionalization of hydrazine derivatives. Key reactions include:

Cyclocondensation

-

Precursors like aminoguanidine hydrochloride react with succinic anhydride derivatives under microwave irradiation to form the triazole core .

-

Example reaction:

Amide Coupling

-

The carboxamide group is introduced via nucleophilic acyl substitution using activated esters or anhydrides .

Functional Group Transformations

The carboxamide and triazole rings participate in diverse reactions:

Hydrolysis of Carboxamide

-

Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid:

This reaction is critical for generating bioactive metabolites .

Nucleophilic Substitution

-

The triazole’s N-methyl group undergoes alkylation or arylation. For example, reactions with benzyl halides yield derivatives with enhanced lipophilicity .

Cycloaddition and Cross-Coupling Reactions

The triazole rings participate in click chemistry and metal-catalyzed couplings:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

The triazole’s nitrogen atoms act as ligands for Cu(I), enabling regioselective synthesis of hybrid molecules :

Suzuki-Miyaura Coupling

-

Palladium-catalyzed coupling with aryl boronic acids introduces aromatic substituents, modulating electronic properties .

Oxidation

-

Triazole rings resist oxidation, but the methylene bridge (-CH-) can be oxidized to a ketone under strong conditions (e.g., KMnO) .

Reduction

-

Carboxamide groups are reduced to amines using LiAlH:

Biological Interactions

Reactions in biological systems include:

Enzyme Inhibition

-

The compound binds to kinase ATP pockets via hydrogen bonding (triazole N-atoms) and hydrophobic interactions (methyl bridge) .

Metabolic Degradation

-

Hepatic cytochrome P450 enzymes oxidize the triazole rings to N-oxides, which are excreted as glucuronides .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound exhibits significant anticancer properties. Research indicates that derivatives of triazole compounds can inhibit cell growth in various cancer cell lines. For instance, studies on substituted triazoles have shown promising results against human cancer cell lines such as MCF-7 and HT-29. The incorporation of aryl groups into the triazole framework enhances their cytotoxic effects, making them potential candidates for cancer therapy .

Antimicrobial Properties

Triazole derivatives have also been evaluated for their antimicrobial activities. They have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of fungal enzyme pathways or bacterial protein synthesis, leading to cell death .

Anti-inflammatory Effects

Research has demonstrated that triazole compounds exhibit anti-inflammatory properties by modulating inflammatory pathways. This makes them potential therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Fungicides

3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide is being explored as a fungicide due to its ability to inhibit fungal growth. Its efficacy against various plant pathogens suggests that it could be developed into a viable agricultural product to protect crops from fungal diseases .

Plant Growth Regulators

There is ongoing research into the use of triazole derivatives as plant growth regulators. These compounds can influence plant metabolism and growth patterns by affecting hormone levels within plants, potentially leading to improved crop yields .

Material Science Applications

Polymer Chemistry

In material science, triazole-containing compounds are being investigated for their role in polymer chemistry. Their unique chemical properties allow them to be incorporated into polymers to enhance material strength and thermal stability. This application is particularly relevant in developing advanced materials for industrial uses .

Comprehensive Data Table

Case Studies

-

Anticancer Study on Triazole Derivatives

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various triazole derivatives for anticancer activity. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating significant potential for further development as anticancer agents . -

Agricultural Application Research

Research conducted on the use of triazole compounds as fungicides demonstrated effective control over several crop pathogens. Field trials indicated a marked increase in crop yield when treated with these compounds compared to untreated controls . -

Material Science Innovations

A recent study explored the incorporation of triazole compounds into polymer matrices for enhanced thermal stability and mechanical properties. The findings suggested that these materials could be used in high-performance applications across various industries .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity or disruption of cellular processes . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1H-1,2,4-triazole: A basic triazole structure without additional functional groups.

1,2,3-triazole: Another isomer of triazole with different nitrogen atom arrangement.

Fluconazole: A triazole-based antifungal agent.

Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.

Uniqueness

3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Biological Activity

3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various studies.

Chemical Structure and Synthesis

The compound features a triazole ring system which is known for its versatility in biological applications. The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with carboxylic acids or their derivatives under controlled conditions. For example, the cyclization reactions involving hydrazones and primary amines have been reported to yield triazole derivatives effectively .

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including:

- Antimicrobial Activity : Triazoles have been shown to possess significant antibacterial and antifungal properties. Studies demonstrate that derivatives can inhibit the growth of various microbial strains .

- Anticancer Activity : Several studies highlight the anticancer potential of triazole derivatives. For instance, compounds have been tested against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing IC50 values in the micromolar range .

- Antiviral Properties : Triazoles are also being explored for their antiviral effects. Research indicates that certain triazole derivatives can inhibit viral replication mechanisms .

Anticancer Studies

A notable study evaluated the cytotoxicity of various triazole derivatives against human cancer cell lines. The results indicated that specific compounds exhibited potent inhibitory effects on cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 27.3 |

| This compound | HCT-116 | 6.2 |

These findings suggest that modifications to the triazole structure can enhance anticancer activity .

The mechanisms by which triazole compounds exert their biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Some studies report that triazoles can inhibit topoisomerases, enzymes crucial for DNA replication and repair, leading to increased apoptosis in cancer cells .

- Cell Cycle Arrest : Triazole derivatives have been shown to induce cell cycle arrest at specific phases (e.g., G2/M), which is beneficial in cancer therapy as it prevents further cell division .

- Pro-apoptotic Effects : The activation of apoptotic pathways has been observed in cells treated with certain triazole compounds, contributing to their anticancer efficacy .

Case Studies

Several case studies provide insights into the practical applications of triazole compounds:

- Case Study 1 : A study on a series of triazole derivatives demonstrated significant activity against resistant strains of bacteria and fungi. The lead compound showed a broad spectrum of antimicrobial activity with minimal cytotoxicity to human cells.

- Case Study 2 : In a clinical setting, a derivative was tested for its effectiveness in patients with specific types of cancer. Results indicated improved outcomes when combined with traditional chemotherapy agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclocondensation of triazole precursors and carboxamide derivatives. Key steps include:

- Chloromethylation : Reaction of triazole derivatives with formaldehyde and HCl under controlled temperatures (e.g., 60–80°C) to introduce the chloromethyl group .

- Coupling reactions : Use of catalysts like Cu(I) or Pd-based systems to link triazole moieties, ensuring regioselectivity .

- Carboxamide formation : Activation of carboxylic acid intermediates (e.g., using CDI or DCC) followed by amidation with ammonia or amines .

Critical conditions include solvent polarity (DMF or THF), pH control (neutral to slightly acidic), and inert atmospheres to prevent oxidation .

Q. How is the compound characterized structurally, and what spectroscopic methods validate its purity?

Structural validation relies on:

- NMR spectroscopy : - and -NMR confirm the presence of triazole protons (δ 7.5–8.5 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm) and N-H (3300–3400 cm) confirm functional groups .

Purity is assessed via HPLC (>95% purity) and TLC (R comparison against standards) .

Q. What are the key structural features influencing its reactivity and stability?

- Planar triazole rings : The 1,2,4-triazole core’s planarity enhances π-π stacking with biological targets but increases susceptibility to oxidative degradation .

- Chloromethyl substituent : Introduces electrophilic reactivity, enabling cross-coupling or nucleophilic substitution .

- Carboxamide group : Hydrogen-bonding capacity improves solubility in polar solvents (e.g., DMSO) but may reduce stability under basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 30 min) and improves yields (15–20% increase) by enhancing energy transfer .

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while additives like molecular sieves absorb byproducts (e.g., HO) .

- Catalyst optimization : Switching from CuI to Pd(OAc) reduces side reactions (e.g., triazole dimerization) .

Q. How do contradictory reports on its biological activity inform experimental design?

Discrepancies in antimicrobial or anticancer activity often stem from:

- Substituent effects : Minor structural variations (e.g., methyl vs. phenyl groups) alter binding affinities. For example:

| Substituent | Biological Activity (IC, μM) | Source |

|---|---|---|

| -CH | 12.5 (Anticancer) | |

| -CH | 45.8 (Anticancer) |

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7) to ensure reproducibility .

Q. What computational approaches predict its mechanism of action and pharmacokinetics?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with COX-2 or fungal CYP51, identifying key residues (e.g., Arg120, Tyr355) .

- Pharmacophore modeling : Highlights essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) for target engagement .

- ADMET prediction : SwissADME or pkCSM forecasts moderate bioavailability (LogP ~2.5) but potential hepatotoxicity due to triazole metabolism .

Q. How can in vivo efficacy studies be designed to evaluate its therapeutic potential?

- Dose optimization : Acute toxicity studies in rodents (e.g., 50–200 mg/kg) establish the maximum tolerated dose (MTD) .

- Pharmacodynamic markers : Measure serum cytokines (e.g., IL-6, TNF-α) for anti-inflammatory activity or tumor volume reduction in xenograft models .

- Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., hydroxylated triazoles) and potential drug-drug interactions .

Properties

IUPAC Name |

5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N7O/c7-5(14)6-10-4(11-12-6)1-13-3-8-2-9-13/h2-3H,1H2,(H2,7,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAYEUQJUUPVIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC2=NC(=NN2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.